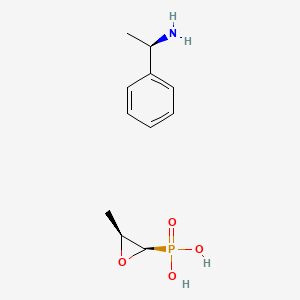

Phosphonomycin (R)-1-phenethylamine salt

Description

The exact mass of the compound Phosphonomycin (R)-1-phenethylamine salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonomycin (R)-1-phenethylamine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonomycin (R)-1-phenethylamine salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODALAXKSIBESFV-PXRNWTNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726231 | |

| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25383-07-7 | |

| Record name | Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfomycin (R)-1-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN (R)-1-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V5RBU89I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of Fosfomycin (R)-1-Phenethylamine Salt

Foreword: The Criticality of Stereoisomerism in Antibiotic Efficacy

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. For the antibiotic fosfomycin, a small but potent phosphonic acid derivative, its efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comprehensive technical overview of the stereochemistry of fosfomycin, focusing on its resolution through the formation of a diastereomeric salt with (R)-1-phenethylamine. We will delve into the principles, experimental protocols, and analytical methodologies that are crucial for the isolation and characterization of the therapeutically active enantiomer. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this classic yet highly relevant example of chiral chemistry in action.

The Stereochemical Landscape of Fosfomycin

Fosfomycin, known chemically as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the enzyme MurA, a key player in the biosynthesis of bacterial cell walls.[1][2] The molecule possesses two chiral centers at the C1 and C2 positions of the epoxypropyl chain. The cis-configuration of the epoxide ring is crucial for its activity, and of the two possible cis-enantiomers, only the (-)-(1R,2S) form, also designated as (2R,3S), exhibits significant antibacterial properties.[1][3]

The synthesis of fosfomycin often results in a racemic mixture of the cis-enantiomers. Therefore, a critical step in its manufacturing is the resolution of these enantiomers to isolate the desired biologically active form. One of the most effective and widely used methods for this separation is through the formation of diastereomeric salts with a chiral resolving agent.

Chiral Resolution: The Role of (R)-1-Phenethylamine

The principle of diastereomeric resolution hinges on the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of an acid (in this case, (±)-fosfomycin) with a single enantiomer of a chiral base, two diastereomeric salts are formed. These diastereomers will have different solubilities, melting points, and other physical properties, which can be exploited for their separation.[4]

(R)-1-phenethylamine, also known as (+)-α-phenylethylamine, is a widely used chiral resolving agent for acidic compounds.[5] When a racemic mixture of cis-fosfomycin is treated with (R)-1-phenethylamine, two diastereomeric salts are formed:

-

Salt A: [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid • (1R)-1-phenylethanamine

-

Salt B: [(2S,3R)-3-methyloxiran-2-yl]phosphonic acid • (1R)-1-phenylethanamine

Due to their different three-dimensional structures, these two salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer. In the case of fosfomycin, the desired salt is the one containing the therapeutically active (-)-(1R,2S)-fosfomycin enantiomer, which is Salt A.[1]

Figure 1: Diastereomeric Resolution of Fosfomycin.

Experimental Protocol: Preparation and Purification of Fosfomycin (R)-1-Phenethylamine Salt

The following protocol is a synthesized procedure based on established chemical principles and patent literature.[6] It is intended for laboratory-scale preparation and should be performed by qualified personnel with appropriate safety precautions.

3.1. Materials and Reagents

-

Racemic cis-1,2-epoxypropylphosphonic acid (racemic fosfomycin)

-

(R)-(+)-α-Phenylethylamine [(R)-1-phenethylamine]

-

Dehydrated Ethanol (200 proof)

-

Activated Carbon

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Rotary evaporator

3.2. Procedure

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve racemic cis-1,2-epoxypropylphosphonic acid in dehydrated ethanol. The ratio of fosfomycin to ethanol should be approximately 1:10 (w/v).

-

Addition of Resolving Agent: While stirring, slowly add an equimolar amount of (R)-1-phenethylamine to the solution. The addition should be done at room temperature. An exothermic reaction may be observed.

-

Heating and Cooling: Gently heat the mixture to reflux to ensure complete dissolution and salt formation. Once a clear solution is obtained, allow it to cool slowly to room temperature.

-

Induced Crystallization: To promote the crystallization of the desired diastereomeric salt, it is advantageous to seed the solution with a small crystal of pure [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid • (1R)-1-phenylethanamine salt.[6]

-

Crystallization: Continue to stir the solution at room temperature for several hours, then cool to 0-5 °C and allow it to stand for an extended period (e.g., 12-24 hours) to maximize the yield of the crystalline product.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, dehydrated ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional but Recommended): For higher purity, the isolated salt can be recrystallized from a minimal amount of hot dehydrated ethanol. Dissolve the salt in hot ethanol, decolorize with a small amount of activated carbon if necessary, filter while hot, and then allow the filtrate to cool slowly to induce crystallization as described above.

-

Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to a constant weight.

3.3. Liberation of Free (-)-Fosfomycin

To obtain the free (-)-fosfomycin, the purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the phenylethylamine. The free (R)-1-phenethylamine can then be extracted with an organic solvent (e.g., diethyl ether). The aqueous layer, now containing the sodium salt of (-)-fosfomycin, can be acidified and the free acid isolated, or it can be converted to other pharmaceutically acceptable salts.

Physicochemical and Stereochemical Characterization

The successful isolation of the desired diastereomeric salt must be confirmed through rigorous analytical characterization.

4.1. Quantitative Data

| Property | Value | Source |

| IUPAC Name | [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine | [1] |

| CAS Number | 25383-07-7 | [2] |

| Molecular Formula | C₁₁H₁₈NO₄P | [2] |

| Molecular Weight | 259.24 g/mol | [2] |

| Melting Point | 130°C - 135°C | [2] |

| Specific Optical Rotation | +6.5° to +8.5° | [2] |

4.2. Analytical Methodologies for Stereochemical Purity

Ensuring the stereochemical purity of the isolated salt and the final active pharmaceutical ingredient is paramount. The following are key analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.

Principle: A chiral stationary phase (CSP) is used to create a chiral environment within the HPLC column. The diastereomeric salts or the enantiomers of fosfomycin will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol (Hypothetical):

-

Instrument: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm for fosfomycin, or a higher wavelength if derivatized).

-

Sample Preparation: Dissolve a known concentration of the salt in the mobile phase.

-

Analysis: Inject the sample and monitor the chromatogram for the separation of the two diastereomers. The ratio of the peak areas can be used to determine the diastereomeric excess (d.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used to determine diastereomeric purity.

Principle: In a chiral environment, the nuclei of diastereomers are chemically non-equivalent and will exhibit different chemical shifts in the NMR spectrum. This allows for their distinct observation and quantification. Since the fosfomycin (R)-1-phenethylamine salt is a mixture of diastereomers, direct analysis by ¹H or ³¹P NMR should reveal separate signals for each diastereomer.

Experimental Protocol:

-

Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the salt is soluble (e.g., D₂O or CD₃OD).

-

Nuclei to Observe:

-

¹H NMR: Look for distinct signals for the protons on the epoxide ring or the methyl group of fosfomycin, or the methine proton of the phenylethylamine moiety. The integration of these distinct signals will give the ratio of the diastereomers.

-

³¹P NMR: As phosphorus is a stereogenic center, the ³¹P chemical shifts of the two diastereomers are expected to be different, providing a clean way to determine the diastereomeric ratio.

-

-

Analysis: Acquire the spectrum and carefully integrate the well-resolved signals corresponding to each diastereomer to calculate the d.e.

Sources

- 1. Fosfomycin (R)-1-phenethylamine | C11H18NO4P | CID 57416889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;1-phenylethanamine | C11H18NO4P | CID 11276946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Fosfomycin Phenylethylamine | 25383-07-7 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to the Mechanism of Action of Fosfomycin on the Bacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action that distinguishes it from other cell wall synthesis inhibitors.[1][2][3][4] This guide provides a comprehensive technical overview of how fosfomycin exerts its bactericidal effects by targeting a crucial early step in peptidoglycan biosynthesis. We will delve into the molecular interactions, transport mechanisms, and the basis of bacterial resistance. This document is intended to serve as a detailed resource for researchers and professionals in the field of antibiotic drug development.

Introduction: The Unique Profile of Fosfomycin

Fosfomycin is a phosphonic acid derivative antibiotic that has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) bacteria.[5] Its bactericidal activity stems from the irreversible inhibition of an early stage in the synthesis of the bacterial cell wall.[5][6] Unlike beta-lactam antibiotics, which target the final transpeptidation step of peptidoglycan synthesis, fosfomycin acts much earlier in the pathway, preventing the formation of essential precursor molecules.[4] This distinct mechanism of action means there is no cross-resistance with other antibiotic classes.[7]

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli, Staphylococcus aureus, and various species of Klebsiella and Pseudomonas.[8]

The Crucial First Step: Targeting the MurA Enzyme

The primary molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[1][4][9] MurA catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][7] This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a critical precursor for the synthesis of N-acetylmuramic acid (NAM), which is an essential building block of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[2][4]

Fosfomycin acts as a PEP analog and irreversibly inhibits MurA.[7][10] The antibiotic covalently binds to a cysteine residue (Cys115 in E. coli MurA) in the active site of the enzyme.[7][9][11] This binding involves a nucleophilic attack by the cysteine residue on the epoxide ring of fosfomycin, leading to the formation of a stable covalent adduct.[7] This irreversible inactivation of MurA effectively halts the production of peptidoglycan precursors, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[2][4]

Caption: Fosfomycin's inhibition of the MurA enzyme.

Cellular Uptake: Gaining Access to the Cytoplasm

For fosfomycin to exert its inhibitory effect on MurA, it must first be transported into the bacterial cytoplasm.[6] Bacteria have evolved specific transport systems for the uptake of essential nutrients, and fosfomycin cleverly hijacks these systems by mimicking naturally occurring molecules.[6] The two primary transport systems responsible for fosfomycin uptake are:

-

Glycerol-3-phosphate transporter (GlpT): This transporter is primarily responsible for the uptake of glycerol-3-phosphate.[1][2]

-

Hexose phosphate transporter (UhpT): This system transports hexose phosphates, such as glucose-6-phosphate (G6P), into the cell.[1][2]

The expression of these transporters is often induced by the presence of their respective substrates.[6] For instance, the presence of G6P can induce the expression of the UhpT transporter, thereby enhancing the uptake of fosfomycin.[6] In Gram-negative bacteria like E. coli, fosfomycin must first cross the outer membrane, a process mediated by porins such as OmpF, OmpC, and LamB.[12][13]

Caption: Fosfomycin transport into a Gram-negative bacterial cell.

Mechanisms of Bacterial Resistance to Fosfomycin

Despite its effectiveness, bacterial resistance to fosfomycin can emerge.[3] Understanding these resistance mechanisms is crucial for the continued clinical utility of this antibiotic. The primary mechanisms of fosfomycin resistance can be categorized as follows:

-

Reduced Permeability: This is the most frequently observed mechanism of fosfomycin resistance in clinical isolates.[14][15] Mutations in the genes encoding the GlpT and UhpT transporters, or in the regulatory genes that control their expression (such as cyaA and ptsI), can lead to decreased uptake of fosfomycin, rendering the antibiotic ineffective.[7][14]

-

Target Modification: Although less common, mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for fosfomycin.[3][15] However, such mutations may also impact the enzyme's essential function in peptidoglycan synthesis, potentially leading to a fitness cost for the bacteria.[15] Some bacteria are intrinsically resistant to fosfomycin because their MurA enzyme lacks the critical cysteine residue required for covalent modification.[16]

-

Enzymatic Inactivation: Bacteria can acquire genes that encode enzymes capable of inactivating fosfomycin.[3] These enzymes, often located on plasmids, can modify the fosfomycin molecule, preventing it from binding to MurA.[3]

| Resistance Mechanism | Description | Key Genes Involved |

| Reduced Permeability | Impaired transport of fosfomycin into the bacterial cell. | glpT, uhpT, cyaA, ptsI[7][14] |

| Target Modification | Alteration of the MurA enzyme, preventing fosfomycin binding. | murA[3][15] |

| Enzymatic Inactivation | Production of enzymes that modify and inactivate fosfomycin. | fosA, fosB, fosX[17] |

Experimental Protocols for Studying Fosfomycin's Mechanism of Action

To investigate the mechanism of action of fosfomycin and to screen for new MurA inhibitors, several key experimental workflows are employed.

MurA Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the MurA enzyme.

Methodology:

-

Protein Expression and Purification: The murA gene is cloned into an expression vector and the MurA protein is overexpressed in a suitable host (e.g., E. coli). The protein is then purified using chromatography techniques.

-

Enzyme Activity Measurement: The activity of the purified MurA enzyme is measured by monitoring the release of inorganic phosphate from the reaction of UNAG and PEP. This is typically done using a colorimetric assay, such as the malachite green assay.

-

Inhibition Studies: The assay is performed in the presence of varying concentrations of the test compound (e.g., fosfomycin) to determine the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choices:

-

Purified Enzyme: Using a purified enzyme ensures that the observed inhibition is a direct effect on the target and not due to other cellular processes.

-

Colorimetric Detection: The malachite green assay provides a sensitive and high-throughput method for measuring enzyme activity.

Bacterial Cell Viability Assays

These assays determine the effect of fosfomycin on bacterial growth and survival.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is typically determined using broth microdilution or agar dilution methods.[8]

-

Time-Kill Assays: These assays provide a dynamic view of the bactericidal or bacteriostatic effect of an antibiotic over time. Bacterial cultures are exposed to different concentrations of the antibiotic, and the number of viable cells (colony-forming units, CFU/mL) is determined at various time points.[18]

Causality Behind Experimental Choices:

-

MIC: The MIC provides a standardized measure of the potency of an antibiotic against a specific bacterial strain.

-

Time-Kill Curves: These curves reveal the rate of bacterial killing and can distinguish between bactericidal and bacteriostatic effects.[18]

Conclusion and Future Perspectives

Fosfomycin's unique mechanism of action, targeting the initial step of peptidoglycan biosynthesis, makes it a valuable weapon in the fight against antibiotic-resistant bacteria.[1] A thorough understanding of its molecular interactions, transport into the bacterial cell, and the mechanisms by which resistance develops is paramount for its effective clinical use and for the development of novel MurA inhibitors. Future research should focus on strategies to overcome fosfomycin resistance, such as the development of adjuvants that enhance its uptake or inhibit resistance enzymes, and the discovery of new compounds that target MurA through different binding modes.

References

-

Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(2), a025262. [Link]

-

Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics, 2(2), 217–236. [Link]

-

Pharmacology Lectures. (2024). FosFomycin | Mechanism Of Action | Antimicrobial Action | Adverse Effects. YouTube. [Link]

-

Guskov, A., et al. (2024). Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB. ACS Infectious Diseases, 10(1), 107-117. [Link]

-

Falagas, M. E., Vouloumanou, E. K., Samonis, G., & Vardakas, K. Z. (2016). Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences. The Journal of Antimicrobial Chemotherapy, 71(5), 1185–1197. [Link]

-

Sultan, A., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 6(4), 24. [Link]

-

Lee, J. E., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. International Journal of Molecular Sciences, 23(8), 4278. [Link]

-

Sader, H. S., et al. (2017). Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves. Antimicrobial Agents and Chemotherapy, 61(12), e01479-17. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fosfomycin Calcium Hydrate?. Patsnap. [Link]

-

Guskov, A., et al. (2024). Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB. ACS Infectious Diseases. [Link]

-

Ali, A., et al. (2023). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega. [Link]

-

Mattioni Marchetti, V., et al. (2023). Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat. Frontiers in Microbiology, 14, 1243940. [Link]

-

Hrabák, J., et al. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods. Microorganisms, 12(11), 2154. [Link]

-

Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics. [Link]

-

Patsnap Synapse. (2024). What are MurA inhibitors and how do they work?. Patsnap. [Link]

-

Ojdana, D., et al. (2016). Fosfomycin activity in vitro against Escherichia coli strains isolated from urine specimens. ResearchGate. [Link]

-

Nordmann, P., et al. (2019). Rapid Detection of Fosfomycin Resistance in Escherichia coli. Journal of Clinical Microbiology, 57(3), e01616-18. [Link]

-

Sultan, A., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. MDPI. [Link]

-

Brown, E. D., & Wright, G. D. (2025). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. Chemical Reviews. [Link]

-

Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

-

Sorlí, L., et al. (2019). New microbiological aspects of fosfomycin. Revista Española de Quimioterapia, 32(Suppl 1), 8–18. [Link]

-

Hrast, M., et al. (2025). Inhibitors of the peptidoglycan biosynthesis enzymes MurA-F. ResearchGate. [Link]

Sources

- 1. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fosfomycin Calcium Hydrate? [synapse.patsnap.com]

- 5. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]

- 9. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 10. Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fosfomycin Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]

- 15. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Fosfomycin: MurA Inhibition Kinetics

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action, setting it apart from other antimicrobial agents.[1] Its bactericidal activity stems from the inhibition of a crucial enzyme in bacterial cell wall biosynthesis, UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[1][2] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a pathway essential for the survival of most bacteria and absent in humans, making MurA an attractive target for antibiotic development.[2][3] This guide provides a comprehensive technical overview of the molecular interactions between fosfomycin and MurA, with a detailed focus on the kinetics of this inhibition. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical antibiotic-target relationship.

The Central Role of MurA in Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure that provides mechanical support and protection against osmotic lysis.[3] Peptidoglycan, a complex polymer of sugars and amino acids, is the primary component of the cell wall in both Gram-positive and Gram-negative bacteria.[4] The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of precursor molecules.

MurA (EC 2.5.1.7) is a key cytoplasmic enzyme that catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4][5] This reaction forms UDP-N-acetylglucosamine-enolpyruvate (EP-UNAG) and inorganic phosphate, the first irreversible step in the synthesis of the peptidoglycan precursor, N-acetylmuramic acid.[1][4][6] Given its essential role, the inhibition of MurA effectively halts peptidoglycan synthesis, leading to cell wall defects and ultimately, bacterial cell death.[2]

The Molecular Mechanism of MurA Inhibition by Fosfomycin

Fosfomycin acts as a PEP analog and irreversibly inhibits MurA through a time-dependent, covalent modification of the enzyme's active site.[1] This targeted action is highly specific, contributing to the antibiotic's low toxicity profile.[1]

Covalent Adduct Formation with Cysteine 115

The key to fosfomycin's inhibitory activity lies in its epoxide ring. The nucleophilic thiol group of a highly conserved cysteine residue at position 115 (Cys115) in the active site of MurA attacks the C2 atom of the fosfomycin epoxide ring.[1][7] This results in the formation of a stable covalent bond, effectively and irreversibly inactivating the enzyme.[2][7][8] The crystal structure of MurA in complex with fosfomycin has confirmed this covalent linkage.[8][9]

The importance of Cys115 is underscored by the fact that mutations at this position can confer resistance to fosfomycin.[5][10] For instance, replacing Cys115 with an aspartate residue renders the enzyme resistant to the antibiotic while maintaining its enzymatic activity.[10]

The Role of UDP-N-acetylglucosamine (UNAG)

The inactivation of MurA by fosfomycin is significantly enhanced by the presence of its substrate, UNAG.[10][11] UNAG binding to MurA induces a conformational change in the enzyme, transitioning it from an "open" to a "closed" state.[1][12] This conformational shift is thought to properly align the Cys115 residue for the nucleophilic attack on fosfomycin, thereby increasing the rate of inactivation.[11][12]

Kinetics of MurA Inhibition by Fosfomycin

The interaction between fosfomycin and MurA is a classic example of time-dependent, irreversible inhibition. The kinetics of this process can be described by a two-step model:

E + I ⇌ E·I → E-I

Where:

-

E is the free enzyme (MurA)

-

I is the inhibitor (fosfomycin)

-

E·I is the reversible, non-covalent enzyme-inhibitor complex

-

E-I is the final, irreversible, covalently modified enzyme

-

KI is the dissociation constant for the initial reversible binding step

-

kinact is the first-order rate constant for the inactivation of the enzyme

Determining the Kinetic Parameters

The kinetic parameters, KI and kinact, are crucial for quantifying the potency of an irreversible inhibitor. These values can be determined experimentally by measuring the rate of enzyme inactivation at various concentrations of the inhibitor.

The observed rate of inactivation (kobs) at a given inhibitor concentration [I] is described by the following equation:

kobs = kinact / (1 + KI / [I])

By plotting kobs against the inhibitor concentration [I], a hyperbolic curve is obtained, from which the values of kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration that gives half-maximal inactivation) can be determined.

The overall potency of the irreversible inhibitor is often expressed as the second-order rate constant, kinact/KI .

| Parameter | Description | Significance |

| kinact | Maximum rate of inactivation | Reflects the chemical reactivity of the inhibitor with the enzyme's active site. A higher kinact indicates a faster rate of covalent bond formation. |

| KI | Inhibitor concentration at half-maximal inactivation rate | Represents the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower KI indicates a higher affinity. |

| kinact/KI | Second-order rate constant of inactivation | A comprehensive measure of inhibitor potency, accounting for both binding affinity and chemical reactivity. |

A summary of key kinetic parameters for MurA inhibition.

Experimental Protocol for Determining MurA Inhibition Kinetics

The following protocol outlines a general procedure for determining the kinetic parameters of MurA inhibition by fosfomycin.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Fosfomycin

-

Assay buffer (e.g., HEPES or Tris-HCl at a physiological pH)

-

Reagents for detecting inorganic phosphate (e.g., Malachite Green-based reagent)[13][14]

-

Microplate reader

Procedure:

-

Enzyme Activity Assay:

-

Time-Dependent Inactivation Assay:

-

Pre-incubate MurA with a range of fosfomycin concentrations in the presence of UNAG for varying periods.

-

At specific time points, take aliquots of the incubation mixture and dilute them into an assay mixture containing UNAG and PEP to initiate the enzymatic reaction. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

-

Measure the residual MurA activity by monitoring the rate of phosphate production.

-

-

Data Analysis:

-

For each fosfomycin concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

-

The negative of the slope of this line will give the observed rate of inactivation (kobs) for that inhibitor concentration.

-

Plot the calculated kobs values against the corresponding fosfomycin concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact and KI.

-

Visualizing the Mechanism and Workflow

Peptidoglycan Precursor Synthesis Pathway

Caption: Initial cytoplasmic steps of peptidoglycan synthesis.

Fosfomycin's Mechanism of Action on MurA

Caption: Covalent inhibition of MurA by fosfomycin.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining MurA inhibition kinetics.

Resistance to Fosfomycin

Despite its effectiveness, bacterial resistance to fosfomycin can emerge through several mechanisms:

-

Target Modification: Mutations in the murA gene, particularly at the Cys115 residue, can reduce the affinity of fosfomycin for its target.[15][16][17]

-

Reduced Uptake: Fosfomycin enters the bacterial cell via glycerophosphate (GlpT) and hexose phosphate (UhpT) transporters. Mutations in the genes encoding these transporters can impair fosfomycin uptake, leading to resistance.[15]

-

Enzymatic Inactivation: Some bacteria have acquired enzymes (FosA, FosB, FosX) that can inactivate fosfomycin by opening its epoxide ring.[7][18][19]

-

Overexpression of MurA: An increase in the cellular concentration of MurA can titrate out the antibiotic, requiring higher concentrations of fosfomycin to achieve an inhibitory effect.[10][17]

Conclusion

Fosfomycin remains a clinically important antibiotic due to its unique mechanism of targeting the essential bacterial enzyme MurA. A thorough understanding of its covalent modification of Cys115 and the kinetics of this irreversible inhibition is paramount for the development of new MurA inhibitors and for combating the emergence of fosfomycin resistance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to address the ongoing challenge of bacterial infections.

References

-

Brown, E. D., et al. (1995). Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release. Biochemistry, 34(5), 1563-1569. [Link]

-

Silver, L. L. (2017). Fosfomycin: Mechanism and resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025392. [Link]

-

Baum, E. Z., et al. (2001). Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme. Antimicrobial Agents and Chemotherapy, 45(11), 3183-3188. [Link]

-

Patsnap. (2024). What are MurA inhibitors and how do they work? Patsnap Synapse. [Link]

-

dos Santos, C. H., et al. (2021). QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme. ACS Omega, 6(12), 8443-8451. [Link]

-

Chen, M. K., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. Molecules, 27(8), 2497. [Link]

-

ResearchGate. (n.d.). Inactivation of MurA by fosfomycin as a result of the covalent linkage between Cys-115 of MurA and fosfomycin. [Link]

-

Fu, Z., et al. (2016). Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples. Frontiers in Microbiology, 7, 185. [Link]

-

RCSB PDB. (2010). 3KR6: MurA dead-end complex with fosfomycin. [Link]

-

Strych, U., et al. (2015). Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin. Journal of Antibiotics, 68(10), 622-627. [Link]

-

de Souza, A. S., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Pharmaceuticals, 15(7), 889. [Link]

-

Tommasi, R., et al. (2018). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Omega, 3(11), 15536-15548. [Link]

-

Chen, M. K., et al. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. Molecules, 27(8), 2497. [Link]

-

RCSB PDB. (2010). 3KR6: MurA dead-end complex with fosfomycin. [Link]

-

ProFoldin. (n.d.). Bacterial MurA assay kits. [Link]

-

ResearchGate. (n.d.). MurA exists in a tight complex with UNAM and PEP covalently attached to Cys-115. [Link]

-

ResearchGate. (n.d.). Mechanism of action of fosfomycin on the UDP-N-acetylglucosamine enolpyruvyl transferase enzyme (MurA). [Link]

-

Al-Ouqaili, M. T. S., & Al-Jubori, S. S. (2022). Role of murA and fosB genes in Fosfomycin Resistance in Staphylococcus aureus isolated from Urinary tract infection patients. Cuestiones de Fisioterapia, 51(2), 1-10. [Link]

-

ResearchGate. (n.d.). DockVision poses of the crystal structure of MurA with bound fosfomycin... [Link]

-

MoBiTec. (n.d.). ProFoldin MurA Assay Kits. [Link]

-

ResearchGate. (n.d.). Mechanism of fosfomycin action and inactivation. [Link]

-

Castañeda-García, A., et al. (2013). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. Antibiotics, 2(2), 217-236. [Link]

-

Chen, S., et al. (2022). Mechanisms of high-level fosfomycin resistance in Staphylococcus aureus epidemic lineage ST5. Journal of Antimicrobial Chemotherapy, 77(10), 2686-2694. [Link]

-

Schönbrunn, E., et al. (1996). Crystal structure of UDP-N-acetylglucosamine enolpyruvyltransferase, the target of the antibiotic fosfomycin. Structure, 4(9), 1065-1075. [Link]

-

Skarzynski, T., et al. (1996). Structure of UDP-N-acetylglucosamine enolpyruvyl transferase, an enzyme essential for the synthesis of bacterial peptidoglycan, complexed with substrate UDP-N-acetylglucosamine and the drug fosfomycin. Structure, 4(12), 1465-1474. [Link]

Sources

- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QM/MM Study of the Fosfomycin Resistance Mechanism Involving FosB Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of UDP-N-acetylglucosamine enolpyruvyl transferase, an enzyme essential for the synthesis of bacterial peptidoglycan, complexed with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. rcsb.org [rcsb.org]

- 12. Crystal structure of UDP-N-acetylglucosamine enolpyruvyltransferase, the target of the antibiotic fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial MurA assay kits [profoldin.com]

- 15. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Chiral Separation of Fosfomycin

Abstract

This application note presents a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of fosfomycin. Fosfomycin, a broad-spectrum antibiotic, contains a chiral center, making the analysis of its enantiomeric purity a critical aspect of quality control in pharmaceutical development and manufacturing. Due to its highly polar nature, stemming from a phosphonic acid group and an epoxide ring, fosfomycin presents unique challenges for chromatographic retention and separation. This guide provides a systematic approach to overcoming these challenges, from the selection of an appropriate chiral stationary phase (CSP) to mobile phase optimization and method validation in accordance with international guidelines.

Introduction: The Significance of Chiral Purity in Fosfomycin

Fosfomycin is a potent antibiotic characterized by a unique chemical structure that includes a phosphonic acid moiety and a strained epoxide ring.[1][2] This structure is responsible for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[3] The molecule possesses two stereogenic centers, leading to the existence of enantiomers. The biologically active enantiomer is cis-(1R,2S)-fosfomycin. The control of the stereochemical purity of fosfomycin is paramount, as different enantiomers of a drug can exhibit significant differences in pharmacological activity, and toxicity.

The inherent polarity of fosfomycin makes it difficult to retain on traditional reversed-phase HPLC columns.[1][4] Furthermore, its lack of a strong UV chromophore necessitates the use of specialized detection techniques or derivatization.[5][6] This application note details a direct chiral HPLC method, avoiding the complexities of derivatization, to achieve a baseline separation of fosfomycin enantiomers.

Method Development Strategy: A Causal Approach

The development of a successful chiral separation method for a challenging compound like fosfomycin hinges on a logical and systematic approach. The following sections outline the rationale behind the experimental choices made during method development.

The Critical Choice: Chiral Stationary Phase (CSP) Selection

The cornerstone of any chiral separation is the selection of the appropriate CSP.[7] Given the phosphonic acid group in fosfomycin, a stationary phase capable of interacting with this acidic moiety is crucial for achieving enantioselectivity. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including organic phosphonates.[8]

For this application, an amylose-based CSP, specifically a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is chosen as the primary candidate. The rationale for this choice is based on the multiple interaction mechanisms offered by this type of CSP, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure, which are well-suited for the functional groups present in fosfomycin.[8]

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition plays a critical role in modulating the retention and enantioselectivity of the separation. For polysaccharide-based CSPs, a mobile phase consisting of a non-polar organic solvent with a polar modifier is typically employed.

-

Primary Solvent: Hexane or heptane is a common choice as the primary, non-polar component of the mobile phase.

-

Polar Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used as the polar modifier to modulate the retention time of the analytes. The concentration of the polar modifier is a critical parameter to optimize; a higher concentration will generally lead to shorter retention times.

-

Acidic/Basic Additives: The addition of a small percentage of an acidic or basic modifier can significantly improve peak shape and resolution, especially for ionizable compounds like fosfomycin. For the acidic fosfomycin, an acidic modifier such as trifluoroacetic acid (TFA) is introduced at a low concentration (e.g., 0.1%) to suppress the ionization of the phosphonic acid group, thereby reducing peak tailing and improving interaction with the CSP.

The optimization process involves systematically varying the ratio of the non-polar solvent to the polar modifier and the concentration of the acidic additive to achieve optimal resolution and analysis time.

Detection

Fosfomycin lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low wavelengths where baseline noise can be high.[5] While indirect photometric detection has been reported,[6] a more universal and sensitive detection method for non-chromophoric compounds is Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[1] For this method, an ELSD is selected for its ability to provide a consistent response for non-volatile analytes like fosfomycin.

Experimental Protocol: Chiral Separation of Fosfomycin

This section provides a detailed, step-by-step protocol for the chiral HPLC analysis of fosfomycin.

Instrumentation and Materials

-

HPLC System: A binary or quaternary HPLC system with a pulse-free pump and an autosampler.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm particle size, 250 mm x 4.6 mm I.D.

-

Reagents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA). Fosfomycin reference standards (racemic and enantiomerically pure, if available).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| ELSD Nebulizer Temp. | 40 °C |

| ELSD Evaporator Temp. | 60 °C |

| ELSD Gas Flow | 1.5 L/min (Nitrogen) |

Sample Preparation

-

Standard Solution: Prepare a stock solution of racemic fosfomycin at 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

-

Working Solutions: From the stock solution, prepare working solutions at various concentrations for linearity and other validation studies by diluting with the mobile phase.

-

Sample Solution: For the analysis of a drug substance or product, dissolve the sample in the mobile phase to a final concentration within the validated range of the method.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated to ensure its suitability for its intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11][12]

Validation Parameters

The following parameters should be assessed during method validation:

-

Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities or excipients. This can be demonstrated by analyzing a placebo and spiked samples.[10]

-

Linearity: The linearity of the method should be established across a range of concentrations (e.g., from the limit of quantitation to 150% of the expected concentration of the minor enantiomer). A minimum of five concentrations should be used.[10]

-

Accuracy: The accuracy of the method should be assessed by determining the recovery of known amounts of the enantiomers spiked into a placebo matrix.

-

Precision:

-

Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of a sample solution.

-

Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

-

-

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10]

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of precision.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Fosfomycin Enantiomers

Caption: Chemical structures of the (1R,2S) and (1S,2R) enantiomers of fosfomycin.

HPLC Method Development Workflow

Caption: A systematic workflow for the development and validation of a chiral HPLC method.

Conclusion

The development of a robust and reliable HPLC method for the chiral separation of fosfomycin is a critical requirement for ensuring the quality and safety of this important antibiotic. By employing a systematic approach to method development, including the careful selection of a polysaccharide-based chiral stationary phase and the optimization of the mobile phase composition, the challenges posed by the high polarity of fosfomycin can be effectively overcome. The detailed protocol and validation guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement a successful chiral separation method for fosfomycin in a regulated environment.

References

-

University of Queensland. (2015). A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS. UQ eSpace. [Link]

-

Al-Ghazawi, M., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Scientia Pharmaceutica. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Fosfomycin. [Link]

-

Chromatography Forum. (2011). How to develop a HPLC method to determine Fosfomycin?. [Link]

-

SIELC Technologies. Separation of Fosfomycin on Newcrom R1 HPLC column. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Al-Ghazawi, M., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. ResearchGate. [Link]

-

ResearchGate. (2015). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. [Link]

-

Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

-

National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

-

European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

-

MDPI. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. [Link]

-

U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

-

ResearchGate. (a) Chemical structure of fosfomycin and (b) the internal standard: fosfomycin-13C 3. [Link]

-

PubMed. (1999). [Study on high performance liquid chromatography/indirect photometric detection of fosfomycin with acridine as detection reagent]. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

ACS Publications. (2018). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews. [Link]

-

U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

-

Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]

-

National Institutes of Health. Fosfomycin. PubChem. [Link]

-

International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

Royal Society of Chemistry. (2020). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. [Link]

-

ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Regis Technologies. CHIRAL STATIONARY PHASES. [Link]

-

European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

-

ResearchGate. (2015). Chiral Separation of Organic Phosphonate Compounds on Cellulose CSP (Chiral Stationary Phase) under Reversed Phase Mode. [Link]

-

Wikipedia. Fosfomycin. [Link]

-

ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

-

U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

-

AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

HELIX Chromatography. Simultaneous HPLC Analysis of Sucrose, Fosfomycin and Common Counterions on Amaze TH Mixed-Mode Column. [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 4. helixchrom.com [helixchrom.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [Study on high performance liquid chromatography/indirect photometric detection of fosfomycin with acridine as detection reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ofnisystems.com [ofnisystems.com]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

Application Note: Protocols and Technical Insights for In Vitro Antimicrobial Susceptibility Testing of Fosfomycin

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Fosfomycin is a bactericidal antibiotic with a unique mechanism of action, making it a valuable agent against a wide spectrum of pathogens, including multidrug-resistant (MDR) isolates. Its renewed clinical interest necessitates a thorough understanding of its antimicrobial susceptibility testing (AST), which is notoriously complex and fraught with potential for error. This guide provides a detailed technical overview and robust protocols for the in vitro AST of fosfomycin. We will delve into the biochemical rationale behind specific testing requirements, explain the conversion from the stable (R)-1-phenethylamine salt form to the active compound, and present validated methodologies. The objective is to equip researchers and clinical microbiologists with the expertise to generate accurate and reliable fosfomycin susceptibility data, ensuring its appropriate and effective use in both research and clinical settings.

The Foundational Science of Fosfomycin Susceptibility

A grasp of fosfomycin's mode of action and cellular uptake is not merely academic; it is the bedrock upon which reliable AST protocols are built. Unlike many antibiotics, fosfomycin's entry into the bacterial cell is an active, regulated process, which directly impacts in vitro testing conditions.

Mechanism of Action: A Unique Target in Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[1][2] By acting as an analog of phosphoenolpyruvate (PEP), fosfomycin covalently binds to a cysteine residue in the active site of MurA, thereby halting the production of the bacterial cell wall precursor N-acetylmuramic acid.[1][3] This early and unique inhibition point means there is no cross-resistance with other antibiotic classes like beta-lactams.

The Gateway to Efficacy: Cellular Uptake Pathways

For fosfomycin to reach its cytoplasmic target (MurA), it must be actively transported across the bacterial inner membrane. Bacteria utilize two primary nutrient transport systems for this purpose:

-

Glycerol-3-phosphate transporter (GlpT)

-

Hexose phosphate transporter (UhpT)

Fosfomycin's chemical structure mimics both glycerol-3-phosphate and glucose-6-phosphate (G6P), allowing it to exploit these transporters for entry.[2][4]

The Causality of Glucose-6-Phosphate (G6P) in AST

The expression of the UhpT transporter is inducible; it is significantly upregulated in the presence of its substrate, G6P.[5][6] Standard laboratory media, such as Mueller-Hinton Broth or Agar, do not contain sufficient G6P to induce this primary uptake pathway.[7] Testing without G6P supplementation can, therefore, lead to falsely elevated Minimum Inhibitory Concentration (MIC) values, or false resistance, simply because the antibiotic cannot efficiently enter the bacterial cell in the artificial in vitro environment.[7]

For this reason, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) mandate the supplementation of test media with 25 µg/mL (25 mg/L) of G6P for fosfomycin AST against Enterobacterales and other relevant organisms.[5][7] This key step ensures that the UhpT transport system is active, providing a true measure of the intrinsic susceptibility of the organism to the drug.

Caption: Fosfomycin uptake and mechanism of action.

Core Protocols for Fosfomycin Susceptibility Testing

Accurate AST begins with the correct preparation of the antimicrobial agent. Fosfomycin is often supplied as a more stable salt, which requires conversion to calculate the concentration of the active moiety.

Preparation of Fosfomycin Stock Solution

This protocol details the preparation of a 10,240 µg/mL stock solution of active fosfomycin from phosphonomycin (R)-1-phenethylamine salt.

Causality Behind the Choice: The (R)-1-phenethylamine salt provides stability to the fosfomycin molecule for storage.[8][9] However, all MICs are reported based on the concentration of the active fosfomycin component. Therefore, a molecular weight correction is a non-negotiable first step for accuracy.

-

Molecular Weights:

-

Potency Calculation (Purity Factor):

-

P = (MW of Fosfomycin) / (MW of Salt) = 138.06 / 259.24 = 0.5325

-

This means that 1 mg of the salt contains approximately 0.5325 mg of active fosfomycin.

-

-

Weight Calculation for a 10 mL Stock (10,240 µg/mL):

-

Mass of Salt (mg) = (Target Concentration (µg/mL) * Volume (mL)) / (1000 * P)

-

Mass of Salt (mg) = (10240 * 10) / (1000 * 0.5325) = 192.3 mg

-

Step-by-Step Protocol:

-

Aseptically weigh 192.3 mg of phosphonomycin (R)-1-phenethylamine salt powder.

-

Transfer the powder to a sterile 15 mL conical tube.

-

Add approximately 8 mL of sterile, deionized water. Vortex thoroughly until the powder is completely dissolved.[11][12]

-

Bring the final volume to exactly 10.0 mL with sterile deionized water.

-

Invert the tube several times to ensure homogeneity. This is your 10,240 µg/mL stock solution .

-

Aliquot into sterile cryovials for storage. Store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

The Reference Method: Agar Dilution

Agar dilution is the "gold standard" reference method recommended by both CLSI and EUCAST for fosfomycin AST due to its reliability and reproducibility.[7][13]

Step-by-Step Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool in a 48-50°C water bath.

-

G6P Supplementation: Aseptically add a sterile stock solution of Glucose-6-Phosphate to the molten MHA to achieve a final concentration of 25 µg/mL . Swirl gently to mix.

-

Plate Preparation:

-

Using the prepared fosfomycin stock solution, perform serial dilutions to create a range of concentrations (e.g., 0.25 to 256 µg/mL).

-

Add 1 part antibiotic dilution to 9 parts molten, G6P-supplemented MHA (e.g., 2 mL of antibiotic into 18 mL of agar for a 20 mL plate).

-

Mix thoroughly by inverting the tube, avoiding bubbles, and pour into sterile petri dishes.

-

Prepare a growth control plate containing G6P-supplemented MHA but no antibiotic.

-

Allow plates to solidify completely. They can be stored at 2-8°C for up to 7 days.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension 1:10 to achieve a final concentration of approximately 10⁷ CFU/mL.

-

Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate. This delivers a final spot inoculum of 10⁴ CFU.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Alternative Method: Disk Diffusion

Disk diffusion is a common method in clinical labs, but it presents unique challenges for fosfomycin.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[14]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

-

G6P Supplementation: The G6P is incorporated directly into the disk. Use fosfomycin disks containing 200 µg of fosfomycin and 50 µg of G6P .[5]

-

Disk Application: Aseptically apply the fosfomycin disk to the inoculated agar surface.

-

Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.

-

The Critical Challenge: Fosfomycin testing frequently produces colonies within the zone of inhibition.[13] CLSI and EUCAST provide differing guidance on interpretation:

-

This discrepancy is a major source of error and highlights why agar dilution is the preferred method. Laboratories must adhere strictly to one set of guidelines for consistent reporting.

-

Caption: Comparative workflow for major fosfomycin AST methods.

Quality Control (QC) and Data Interpretation

A protocol is only as trustworthy as its controls. Concurrent testing of validated QC strains is mandatory to ensure the accuracy of media, reagents, and technique.

Quality Control Parameters

The following table summarizes the acceptable QC ranges for fosfomycin as specified by CLSI and EUCAST for the reference E. coli strain. These should be run with every batch of tests.

| Quality Control Strain | Test Method | QC Parameter | Acceptable Range (CLSI) | Acceptable Range (EUCAST) |

| Escherichia coli ATCC® 25922 | Agar Dilution / Broth Microdilution | MIC | 0.5 - 2 µg/mL[15] | 1 - 4 µg/mL |

| Disk Diffusion (200/50 µg disk) | Zone Diameter | 22 - 30 mm[15] | 25 - 31 mm | |

| Pseudomonas aeruginosa ATCC® 27853 | Agar Dilution / Broth Microdilution | MIC | 8 - 32 µg/mL | 16 - 64 µg/mL |

| Disk Diffusion (200/50 µg disk) | Zone Diameter | 14 - 20 mm | Not specified |

Note: Ranges are subject to change. Always consult the latest CLSI M100 or EUCAST QC documents.

Clinical Breakpoints and Interpretive Insights

Fosfomycin breakpoints are limited and should be applied with extreme caution. Extrapolation to organisms or infection sites for which breakpoints have not been established can lead to clinical failure.[16][17]

| Organism | Method | CLSI Breakpoints (µg/mL)[16] | EUCAST Breakpoints (µg/mL)[18] |

| S | I | ||

| Escherichia coli (Uncomplicated UTI only) | MIC | ≤ 64 | 128 |

| Enterococcus faecalis (Uncomplicated UTI only) | MIC | ≤ 64 | 128 |

Expert Insights & Trustworthiness:

-

Limited Scope: Note the significant difference between CLSI and EUCAST breakpoints for E. coli. These breakpoints are intended only for uncomplicated urinary tract infections , where high drug concentrations are achieved.[16][18] They are not applicable to systemic infections.

-

Problematic Organisms: Susceptibility testing for Klebsiella pneumoniae, Enterobacter spp., and Serratia spp. is highly unreliable with methods other than agar dilution.[13][15] Many of these organisms carry intrinsic resistance genes (e.g., fosA) that may not be adequately detected by routine methods.[16][17]

-

The Self-Validating System: If your QC strain is out of range, all patient results from that run are invalid and must be repeated. This is the core principle of a self-validating protocol.

References

-

Falagas ME, et al. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation. MDPI. [Link]

-

Pillay, A, et al. (2022). Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa. National Institutes of Health (PMC). [Link]

-

Bixby, A, et al. (2023). Oral Fosfomycin Tip Sheet & Pearls. Stanford Medicine. [Link]

-

van den Bijllaardt, W, et al. (2022). Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test. ASM Journals. [Link]

-

Shields, RK, et al. (2020). Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates. ASM Journals. [Link]

-

Tamma, PD, et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

-

Shields, RK, et al. (2020). Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates. PubMed Central (PMC). [Link]

-

EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Silver, LL. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Satlin, MJ, et al. (2019). The Role of fosA in Challenges with Fosfomycin Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates. National Institutes of Health (PMC). [Link]

-

Blázquez-Vázquez, C, et al. (2022). Glucose-6-Phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia. Frontiers. [Link]

-

Blázquez-Vázquez, C, et al. (2022). Glucose-6-Phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia. Frontiers in Microbiology. [Link]

-

Wikipedia contributors. (2023). Fosfomycin. Wikipedia. [Link]

-

Di Bella, S, et al. (2023). Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C. National Institutes of Health (PMC). [Link]

-

Yang, Z, et al. (2020). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Publishing. [Link]

-

EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Martín-Gutiérrez, G, et al. (2020). Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination. Evodynamics Lab. [Link]

-

EUCAST. (2023). EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Dijkmans, A, et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. MDPI. [Link]

-

Sastry, S, et al. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Dove Medical Press. [Link]

-

Livermore, DM, et al. (2022). SUsceptibility and Resistance to Fosfomycin and other antimicrobial agents among pathogens causing lower urinary tract infection. UKHSA Research Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). Fosfomycin (R)-1-phenethylamine. PubChem Compound Database. [Link]

-

iGEM. (n.d.). Antibacterial Stock Preparation. iGEM. [Link]

-